molecular formula C8H9ClS B1623780 1-Chloro-4-(ethylthio)benzene CAS No. 5120-72-9

1-Chloro-4-(ethylthio)benzene

Cat. No. B1623780
CAS RN: 5120-72-9
M. Wt: 172.68 g/mol
InChI Key: IPKMJXNLTCUQPW-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylthio)benzene is a chemical compound with the CAS Number: 5120-72-9 . It has a molecular weight of 172.68 and its IUPAC name is 1-chloro-4-(ethylsulfanyl)benzene .


Molecular Structure Analysis

The InChI code for 1-Chloro-4-(ethylthio)benzene is 1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Chloro-4-(ethylthio)benzene were not found, benzene derivatives are known to undergo various types of reactions. For instance, they can participate in electrophilic substitution reactions .

It’s important to note that benzene derivatives are usually nonpolar and immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

  • Chemical Reagent : “1-Chloro-4-(ethylthio)benzene” is a chemical reagent that may be used in various fields of chemistry . The exact applications would depend on the specific goals of the research, the other reagents and equipment available, and the expertise of the researchers .

  • Nucleophilic Aromatic Substitution : This compound could potentially be used in nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in an aromatic ring is replaced by a nucleophile . The exact conditions and outcomes would depend on the specific reactants and conditions used .

  • HPLC Column Separation : It’s mentioned that “1-Chloro-4-(ethylthio)benzene” has been used in the separation on Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

  • Chemical Reagent : “1-Chloro-4-(ethylthio)benzene” is a chemical reagent that may be used in various fields of chemistry . The exact applications would depend on the specific goals of the research, the other reagents and equipment available, and the expertise of the researchers .

  • Nucleophilic Aromatic Substitution : This compound could potentially be used in nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in an aromatic ring is replaced by a nucleophile . The exact conditions and outcomes would depend on the specific reactants and conditions used .

  • HPLC Column Separation : It’s mentioned that “1-Chloro-4-(ethylthio)benzene” has been used in the separation on Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

properties

IUPAC Name

1-chloro-4-ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKMJXNLTCUQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415879
Record name 1-CHLORO-4-(ETHYLTHIO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(ethylthio)benzene

CAS RN

5120-72-9
Record name 1-CHLORO-4-(ETHYLTHIO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Taniguchi, T Naka, M Imoto, M Takeda… - The Journal of …, 2017 - ACS Publications
A novel synthesis of unsymmetrical aryl sulfides, which requires no transition metal catalyst and no oxidant, was developed. This base-promoted cross-coupling reaction proceeded …
Number of citations: 33 pubs.acs.org
谷口寿英 - 2017 - omu.repo.nii.ac.jp
This thesis deals with the studies conducted during September 2014 to September 2017 under the guidance of Professor Akiya Ogawa at the Department of Applied Chemistry, …
Number of citations: 3 omu.repo.nii.ac.jp

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